molecular formula C18H19N3O2S2 B6523393 2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide CAS No. 863511-18-6

2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6523393
CAS No.: 863511-18-6
M. Wt: 373.5 g/mol
InChI Key: QLEXSVFLCZOTQJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2,4,6-trimethylbenzene core linked via a sulfonamide group to a thiazole ring substituted at the 2-position with a pyridin-3-yl moiety. Its structure combines lipophilic (trimethylbenzene) and polar (thiazole-pyridine) elements, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

2,4,6-trimethyl-N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-12-7-13(2)17(14(3)8-12)25(22,23)20-10-16-11-24-18(21-16)15-5-4-6-19-9-15/h4-9,11,20H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEXSVFLCZOTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CSC(=N2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of 3TPYMB, we can discuss its properties that affect its performance in OLEDs. These properties contribute to its stability and efficiency as an electron transport material.

Biological Activity

2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a sulfonamide group and a thiazole-pyridine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's molecular formula is C15H18N2O2S, with a molecular weight of approximately 310.43 g/mol. Its structure includes:

  • A benzene ring substituted at the 2, 4, and 6 positions with methyl groups.
  • A thiazole-pyridine moiety that enhances its lipophilicity and biological activity.

Biological Activity

Research indicates that sulfonamide derivatives often exhibit significant biological activities. The potential activities of this compound include:

Antimicrobial Activity

Studies have shown that compounds containing thiazole and pyridine groups can demonstrate antimicrobial properties. The structural similarity to known antimicrobial agents suggests that this compound may also inhibit bacterial growth.

Anticancer Potential

Preliminary investigations indicate that similar compounds exhibit anticancer activity. For instance, derivatives with thiazole rings have been noted for their ability to induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses.

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives:

  • Cardiovascular Effects : Research on benzenesulfonamide derivatives indicates effects on perfusion pressure and coronary resistance in isolated rat heart models. These studies suggest potential cardiovascular benefits through modulation of vascular resistance .
  • Antibacterial Activity : A study evaluating 2-amino-thiazoles found significant antibacterial activity against Mycobacterium tuberculosis, indicating that similar structural motifs could confer antibacterial properties .
  • Docking Studies : Computational docking studies have provided insights into how these compounds interact with target proteins, revealing potential pathways for therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamideContains pyridine and sulfonamide groupsAntimicrobial
2,4-dimethyl-N-(pyridin-2-yl)benzene-1-sulfonamideSimilar methyl substitutions on benzeneAnticancer
2-amino-N-(pyridin-3-yl)thiazoleLacks benzene but retains thiazole-pyridine structureAntiviral

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to sulfonamide derivatives with variations in substituents, linker length, and heterocyclic components. Key structural differences influence physicochemical properties and hypothetical biological activity.

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name/ID Core Structure Benzene Substituents Thiazole Substituent Linker Pyridine Position Reference
Target Compound Sulfonamide 2,4,6-Trimethyl 2-(Pyridin-3-yl) Methyl 3-yl -
4-Fluoro-N-{2-[2-(pyridin-3-yl)thiazol-4-yl]ethyl}benzenesulfonamide Sulfonamide 4-Fluoro 2-(Pyridin-3-yl) Ethyl 3-yl
BG15339 (4-Chloro analog) Sulfonamide 4-Chloro 2-(Pyridin-3-yl) Ethyl 3-yl
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Sulfonamide 4-Methyl 2-Anilinopyridin-3-yl - 3-yl (via aniline)
3-Methoxy-N-{[2-(4-methoxyphenyl)pyridin-3-yl]methyl}benzenesulfonamide Sulfonamide 3-Methoxy, 4-methoxy 2-(4-Methoxyphenyl) Methyl Pyridin-3-yl
Key Differences and Inferred Properties

Substituent Effects on Lipophilicity and Solubility: The 2,4,6-trimethylbenzene group in the target compound enhances lipophilicity compared to halogenated (e.g., 4-fluoro , 4-chloro ) or methoxy-substituted analogs. This may improve membrane permeability but reduce aqueous solubility.

Linker Flexibility :

  • The methyl linker in the target compound provides rigidity, whereas ethyl linkers in analogs introduce flexibility, which may affect binding pocket accommodation.

Heterocyclic Interactions: The pyridin-3-yl-thiazole motif in the target compound enables π-π stacking and hydrogen bonding, similar to analogs like BG15339 . In contrast, the anilinopyridine group in may engage in additional hydrophobic interactions.

Hypothetical Pharmacological Implications
  • Enzyme Inhibition: Sulfonamides are known carbonic anhydrase or kinase inhibitors. The trimethyl group’s bulkiness may sterically hinder binding compared to smaller substituents (e.g., fluoro) .
  • Metabolic Stability : Methyl groups on the benzene ring could reduce oxidative metabolism relative to halogenated analogs, prolonging half-life .

Research Findings and Limitations

No direct biological data for the target compound are available in the provided evidence. However, inferences from structural analogs suggest:

  • Potency : Halogenated derivatives (e.g., 4-fluoro ) may exhibit stronger electronic interactions with targets.
  • Selectivity : The pyridin-3-yl-thiazole moiety could confer selectivity for receptors with aromatic binding pockets.

Table 2: Inferred Comparative Properties

Property Target Compound 4-Fluoro Analog BG15339 (4-Chloro)
LogP (Estimated) High (~3.5) Moderate (~2.8) Moderate (~3.0)
Solubility (aq.) Low Moderate Low
Metabolic Stability High Moderate Moderate

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